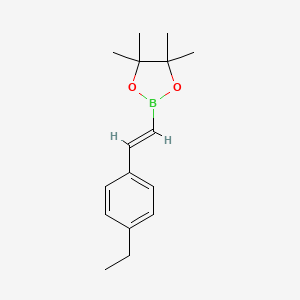![molecular formula C34H22O4 B3038667 4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde CAS No. 883835-33-4](/img/structure/B3038667.png)
4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde is a complex organic compound with the molecular formula C34H22O4. This compound features a central benzene ring substituted with three 4-formylphenyl groups and an additional benzaldehyde group.
Mecanismo De Acción
Target of Action
It is known that this compound is used as an organic intermediate in the synthesis of covalent organic frameworks (cofs) . COFs are a class of polymers with high porosity and structural periodicity .
Mode of Action
It is known to participate in the formation of cofs . These frameworks are formed through the precise organization of molecular building blocks into two-dimensional (2D) layered structures or three-dimensional (3D) networks .
Biochemical Pathways
The compound is involved in the synthesis of COFs, which are formed through a condensation reaction . The resulting COFs have shown promising applications in molecule storage and separation, heterogeneous catalysis, sensing, energy storage, and optoelectronics .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
The result of the action of 4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde is the formation of COFs. These frameworks have inherent porosity and structural periodicity . They have shown promising applications in various fields, including molecule storage and separation, heterogeneous catalysis, sensing, energy storage, and optoelectronics .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, the synthesis of COFs involving this compound takes place over three days at a temperature of 90°C, which is then lowered to room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde typically involves the condensation reaction of 2,4,5-tris(4-formylphenyl)phenyl derivatives with benzaldehyde under controlled conditions. Common reagents used in this synthesis include potassium carbonate and solvents like 1,4-dioxane and water .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions in the presence of catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent any side reactions .
Análisis De Reacciones Químicas
Types of Reactions: 4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing covalent organic frameworks (COFs) due to its ability to form stable, porous structures.
Biology: Potential use in the development of biosensors and bioimaging agents due to its unique structural properties.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including organic semiconductors and catalysts for various chemical reactions.
Comparación Con Compuestos Similares
1,2,4,5-Tetrakis-(4-formylphenyl)benzene: Similar structure but with four formylphenyl groups attached to a central benzene ring.
1,3,5-Tris(4-formylphenyl)benzene: Contains three formylphenyl groups attached to a central benzene ring.
Tris(4-formylphenyl)amine: Features a nitrogen atom bonded to three formylphenyl groups.
Uniqueness: 4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde is unique due to its specific arrangement of formylphenyl groups and the presence of an additional benzaldehyde group. This unique structure imparts distinct chemical and physical properties, making it highly versatile for various applications in material science and catalysis .
Propiedades
IUPAC Name |
4-[2,4,5-tris(4-formylphenyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O4/c35-19-23-1-9-27(10-2-23)31-17-33(29-13-5-25(21-37)6-14-29)34(30-15-7-26(22-38)8-16-30)18-32(31)28-11-3-24(20-36)4-12-28/h1-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYERQSUZHFINIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-chloro-3-[(4-fluorophenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3038586.png)

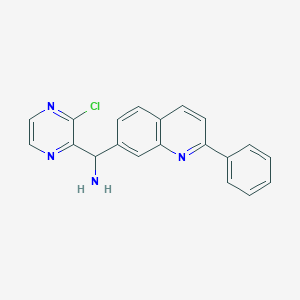
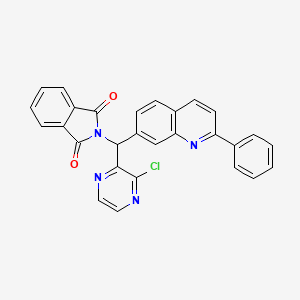
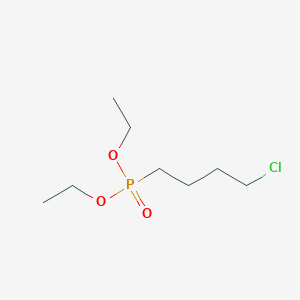
![1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone](/img/structure/B3038594.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B3038595.png)
![3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3038599.png)
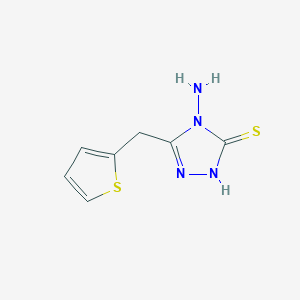

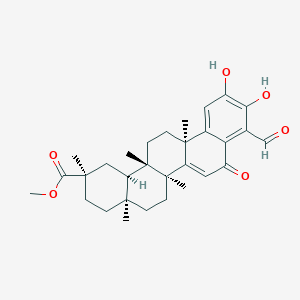
![5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3038605.png)
